3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid
Overview
Description
3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that pyrazoline derivatives, which share a similar structure with this compound, have been reported to exhibit a wide range of biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .
Mode of Action
Pyrazoline derivatives have been reported to interact with various targets, leading to a range of biological effects . For instance, some pyrazoline derivatives have been found to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
For instance, they can increase the production of reactive oxygen species (ROS) under cellular damage, which can negatively affect different cellular components .
Result of Action
Pyrazoline derivatives have been reported to cause a range of effects, such as inhibiting the activity of ache, leading to behavioral changes and movement impairment .
Biochemical Analysis
Biochemical Properties
3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can affect neurotransmission. Additionally, this compound may interact with other biomolecules, such as reactive oxygen species, influencing oxidative stress pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound can lead to altered nerve impulse transmission, potentially causing changes in behavior and motor function . Furthermore, this compound has been observed to influence cell signaling pathways, particularly those involving oxidative stress and apoptosis. This compound can induce oxidative damage by increasing the levels of reactive oxygen species, leading to cellular injury and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of acetylcholinesterase, resulting in the inhibition of the enzyme’s activity . This binding interaction prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft and prolonged nerve signal transmission. Additionally, this compound can modulate gene expression by affecting transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of acetylcholinesterase activity and persistent oxidative stress, leading to chronic cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit acetylcholinesterase activity without causing significant toxicity . At higher doses, this compound can induce severe oxidative stress and neurotoxicity, leading to adverse effects such as impaired motor function and behavioral changes . Threshold effects have been observed, indicating a dose-dependent response in the inhibition of acetylcholinesterase and the induction of oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and neurotransmitter metabolism. This compound interacts with enzymes such as acetylcholinesterase and reactive oxygen species, influencing the metabolic flux and levels of metabolites involved in oxidative stress responses . The modulation of these pathways by this compound can lead to alterations in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various tissues, including the brain, where it exerts its effects on acetylcholinesterase activity . The distribution of this compound is influenced by its lipophilicity, allowing it to penetrate lipid-rich environments such as neuronal membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can affect its interactions with enzymes and other biomolecules, influencing its overall biochemical and cellular effects .
Properties
IUPAC Name |
3-[1-(2-ethoxyethyl)pyrazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-2-15-6-5-12-8-9(7-11-12)3-4-10(13)14/h7-8H,2-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNKZHBOPJTJGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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